REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([O:16][CH3:17])=[CH:5][C:6]2[N:11](C)[C:10](=[O:13])[O:9][C:8](=O)[C:7]=2[CH:15]=1.COC1C(OC)=CC2[NH:28][C:27](=O)OC(=O)C=2C=1>>[CH3:1][O:2][C:3]1[C:4]([O:16][CH3:17])=[CH:5][C:6]2[NH:11][C:10](=[O:13])[CH2:27][NH:28][C:8](=[O:9])[C:7]=2[CH:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C(=CC2=C(C(OC(N2C)=O)=O)C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C(=CC2=C(C(OC(N2)=O)=O)C1)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the abovenamed product is obtained
|
Name
|
|
Type
|
|
Smiles
|
COC=1C(=CC2=C(C(NCC(N2)=O)=O)C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |